(2-Chloro-propionyl)-urea
Overview
Description
(2-Chloro-propionyl)-urea is an organic compound that features a chloro-substituted propionyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-propionyl)-urea typically involves the reaction of 2-chloropropionyl chloride with urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 2-chloropropionyl chloride: This intermediate is synthesized by the chlorination of propionyl chloride. The reaction involves the use of chlorine gas in the presence of a catalyst and a free radical trapping agent.
Reaction with urea: The 2-chloropropionyl chloride is then reacted with urea in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion to this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-propionyl)-urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chloropropionic acid and urea.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Acids and Bases: Hydrolysis reactions typically involve the use of hydrochloric acid or sodium hydroxide.
Oxidizing and Reducing Agents: Agents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the chloro group.
Hydrolysis Products: 2-chloropropionic acid and urea.
Oxidation and Reduction Products: Depending on the specific conditions, various oxidized or reduced forms of the compound.
Scientific Research Applications
(2-Chloro-propionyl)-urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (2-Chloro-propionyl)-urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionic acid: A related compound with similar chemical properties but different applications.
2-Chloropropionyl chloride: An intermediate used in the synthesis of (2-Chloro-propionyl)-urea.
Chloroacetic acid: Another chloro-substituted carboxylic acid with distinct reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a chloro-substituted propionyl group and a urea moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-carbamoyl-2-chloropropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O2/c1-2(5)3(8)7-4(6)9/h2H,1H3,(H3,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAQGNOHJPPSED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408824 | |
Record name | (2-Chloro-propionyl)-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24224-16-6 | |
Record name | (2-Chloro-propionyl)-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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